2-(2,3,4-Trifluorophenyl)pyrrolidine
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Overview
Description
2-(2,3,4-Trifluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorophenyl)pyrrolidine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2,3,4-Trifluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,5-Trifluorophenyl)pyrrolidine
- 2-(2,4,5-Trifluorophenyl)pyrrolidine
- 2-(3,4,5-Trifluorophenyl)pyrrolidine
Uniqueness
2-(2,3,4-Trifluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other trifluorophenylpyrrolidine derivatives .
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-7-4-3-6(9(12)10(7)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2 |
InChI Key |
PYOJFMTWWYPLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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